![molecular formula C22H26N6O2 B5056524 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5056524.png)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

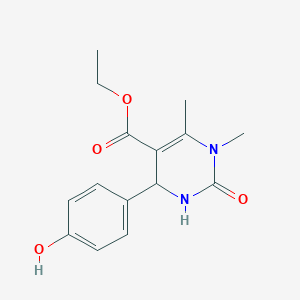

Description

Pyrazole compounds, such as the one you mentioned, are known for their diverse pharmacological effects . They often contain a central benzene ring attached to identical arms of a (3,5-dimethylpyrazole-1-yl)methyl group .

Synthesis Analysis

The synthesis of pyrazole-based ligands often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis

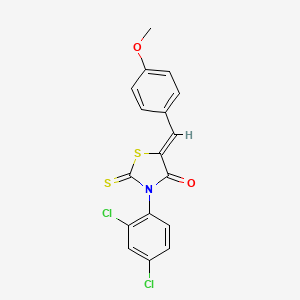

The molecular structure of pyrazole compounds is often characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The properties of complexes are determined in large measure by the nature of ligands bound to the metal ion .Chemical Reactions Analysis

Pyrazole compounds can exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Scientific Research Applications

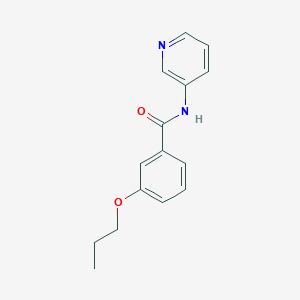

Antitubercular Activity

Compounds containing the 1H-pyrazol moiety have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group in the compound suggests it may exhibit potent activity against tuberculosis-causing bacteria .

Plant Growth Stimulation

Derivatives based on similar structural frameworks have shown pronounced effects on plant growth. This suggests that F2318-0299 could be explored for its agrichemical potential to enhance crop yields and improve plant health .

Energetic Material Development

The structural similarity of F2318-0299 to other nitrogen-rich compounds indicates its potential use in the development of energetic materials. These materials are crucial for applications requiring high energy density, such as propellants and explosives .

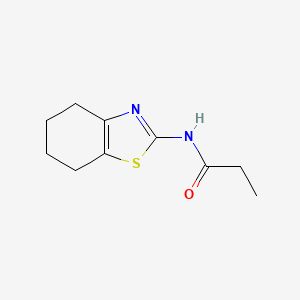

Coordination Chemistry and Polymer Formation

The compound’s ability to act as a ligand for metal ions can be utilized in coordination chemistry to form polymeric structures. These structures have applications ranging from catalysis to materials science .

Antimicrobial and Antifungal Properties

Imidazole derivatives, which share structural features with F2318-0299, are known for their broad range of biological activities, including antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds with an imidazole core are reported to exhibit anti-inflammatory and analgesic activities. F2318-0299 could be investigated for its efficacy in treating inflammatory conditions and pain management .

Antioxidant Properties

The presence of a pyridazine moiety, as seen in F2318-0299, is associated with antioxidant properties. This could be significant in pharmaceutical research aimed at combating oxidative stress-related diseases .

Anticancer Research

Benzimidazole and its derivatives have been extensively studied for their anticancer properties. Given the structural complexity of F2318-0299, it may hold promise in the design of novel anticancer drugs .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-16-14-17(2)28(25-16)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)15-18-4-6-19(30-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWPFACXODQKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B5056443.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)

![(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5056451.png)

![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)

![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)

![N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)

![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)